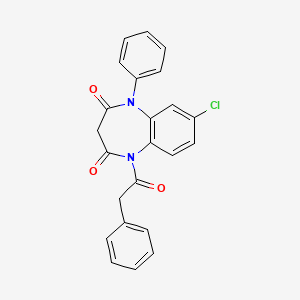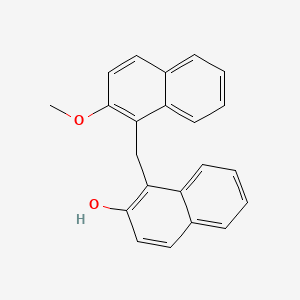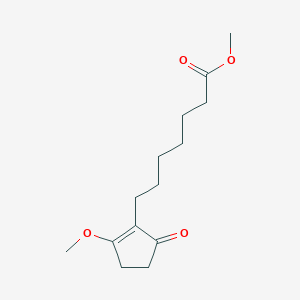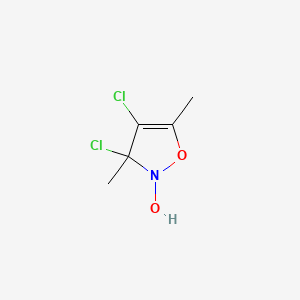
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the oxazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloro-3,5-dimethyl-2-nitropropene with a suitable nucleophile, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
3,5-Dimethyl-1,2-oxazole: Lacks the chlorine atoms, leading to different chemical properties.
2,4-Dichloro-3,5-dimethylpyrrole: Similar structure but with a pyrrole ring instead of an oxazole ring.
Properties
CAS No. |
26346-78-1 |
|---|---|
Molecular Formula |
C5H7Cl2NO2 |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
3,4-dichloro-2-hydroxy-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3-4(6)5(2,7)8(9)10-3/h9H,1-2H3 |
InChI Key |
XIGYJTTWJHROAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N(O1)O)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]](/img/structure/B14694750.png)

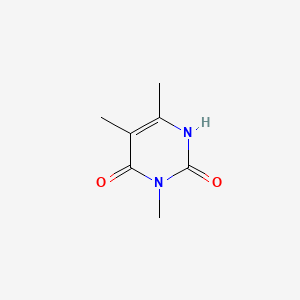
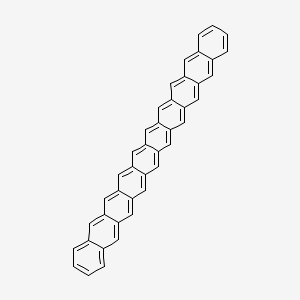
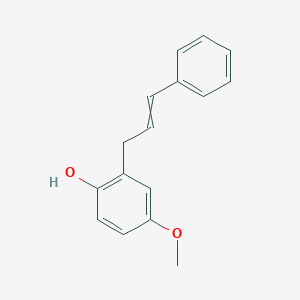
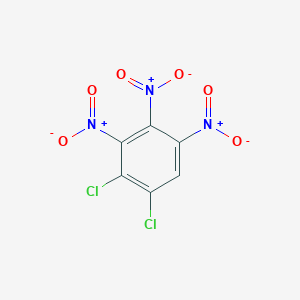
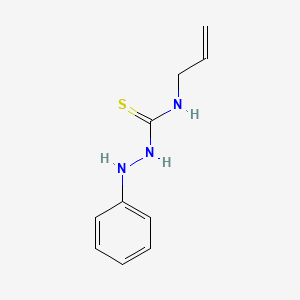
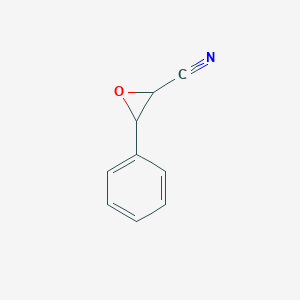
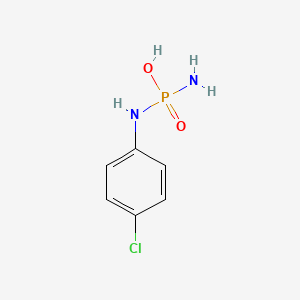
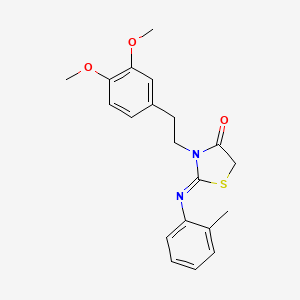
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
